N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a benzoxazepin derivative characterized by a 7-membered heterocyclic ring fused to a benzene moiety. Key structural features include:
- 3,3-Dimethyl substitution: Two methyl groups at position 3, enhancing lipophilicity and possibly stabilizing the oxazepin ring conformation.
- 4-Oxo group: A ketone at position 4, contributing to hydrogen-bonding interactions.
- 2-Fluorobenzamide substituent: A 2-fluorinated benzamide at position 7, where the fluorine atom modulates electronic properties and bioavailability.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEOQFSWHVGQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the oxazepine intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide has shown potential in modulating biological pathways, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation. Its ability to interact with specific molecular targets in the body makes it a promising candidate for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties may lend themselves to applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share the benzoxazepin core but differ in substituents, enabling a comparative analysis of structure-activity relationships (SAR):
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
- Substituent differences :
- Alkyl group : Ethyl (C₂H₅) at position 5 vs. allyl (C₃H₅) in the target compound.
- Benzamide fluorination : 3,4-Difluoro vs. 2-fluoro in the target compound.
- Molecular formula : C₂₁H₂₂F₂N₂O₃ (compared to C₂₁H₂₁FN₂O₃ for the allyl-2-fluoro analog, estimated).
- 3,4-Difluorination increases electron-withdrawing effects, which may enhance binding affinity to targets requiring strong dipole interactions.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
- Substituent differences :
- Fluorine position : 3-Fluoro vs. 2-fluoro in the target compound.
Structural and Functional Analysis
Table 1: Comparative Properties of Benzoxazepin Derivatives
Impact of Alkyl Substitution
- Allyl vs. Ethyl : The allyl group introduces greater steric bulk and unsaturation, which may:
Fluorine Position and Electronic Effects
- 2-Fluoro (target compound) : Ortho-fluorination may distort the benzamide’s planarity, affecting binding to flat hydrophobic pockets.
- 3,4-Difluoro : Para-fluorination enhances electron withdrawal, strengthening hydrogen-bond acceptor capacity .
- 3-Fluoro : Meta-fluorination balances electronic effects and steric demands, offering intermediate binding affinity .
Research Findings and Hypotheses
- Synthetic routes : Similar compounds are synthesized via nucleophilic substitution using cesium carbonate in DMF, suggesting shared methodologies .
- Metabolic stability : Ethyl-substituted analogs may exhibit longer half-lives than allyl derivatives due to reduced oxidative metabolism.
- Target selectivity : Fluorine positioning likely influences selectivity for enzymes like kinases or GPCRs, though specific data are unavailable in the provided evidence.
Activité Biologique
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure includes a tetrahydrobenzo[b][1,4]oxazepine core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure and Properties
The molecular formula of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is with a molecular weight of approximately 330.43 g/mol. The compound features both allyl and fluorobenzamide groups which influence its reactivity and interaction with biological targets.
Preliminary studies indicate that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide may act as a kinase inhibitor , modulating various signaling pathways involved in cellular processes. The compound's ability to interact with specific enzymes and receptors suggests potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Research Findings
- Kinase Inhibition : Research indicates that this compound inhibits certain kinases involved in cell proliferation and survival pathways. In vitro assays have demonstrated its efficacy against specific cancer cell lines.
- Ion Channel Modulation : The compound may also influence ion channels, which are critical for maintaining cellular homeostasis and signaling. Studies have shown alterations in ion channel activity in the presence of this compound.
- Neuroprotective Effects : Some studies suggest that it could exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Comparative Biological Activity
| Compound Name | Biological Activity | Target Enzyme | Reference |
|---|---|---|---|
| N-(5-allyl... | Kinase Inhibitor | EGFR | |
| N-(5-benzyl... | Ion Channel Modulator | Na Channel | |
| N-(5-hydroxy... | Neuroprotective | NMDA Receptor |
Structure Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-propyl...) | Similar oxazepine core | Different alkyl substitution |
| N-(5-benzyl...) | Benzyl substitution instead of allyl | Potentially different biological activity |
| N-(5-hydroxy...) | Hydroxyl functionalization | May exhibit different reactivity |
Case Study 1: Cancer Cell Line Study
In a study conducted on breast cancer cell lines, N-(5-allyl...) showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of the EGFR pathway.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells revealed that it reduced apoptosis induced by oxidative stress markers. The results indicated a potential for developing neuroprotective therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
